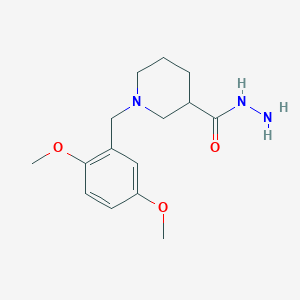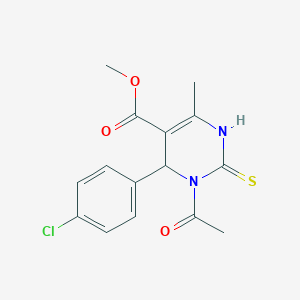![molecular formula C17H12N2O7S3 B5122499 2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate CAS No. 299957-80-5](/img/structure/B5122499.png)
2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thiazolidine, a type of heterocyclic compound that contains a five-membered ring with sulfur and nitrogen . Thiazolidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiazolidine derivatives can participate in a variety of chemical reactions due to the presence of reactive sites in their structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of thiazolidine derivatives include their solubility in various solvents and their melting and boiling points .Scientific Research Applications
Anticancer Properties
“SCHEMBL17319551” exhibits promising anticancer properties. Research suggests that it selectively targets cancer cells, inhibiting their growth and inducing apoptosis (programmed cell death). Its mechanism of action involves interfering with key cellular pathways, making it a potential candidate for cancer therapy .
Anti-Inflammatory Effects
Studies have explored the anti-inflammatory effects of this compound. By modulating inflammatory signaling pathways, it may help mitigate chronic inflammation associated with various diseases, including autoimmune conditions and neurodegenerative disorders .
Antioxidant Activity
“SCHEMBL17319551” demonstrates antioxidant activity, scavenging free radicals and protecting cells from oxidative damage. This property could be valuable in preventing age-related diseases and promoting overall health .
Neuroprotective Potential
Researchers have investigated its neuroprotective effects. It may enhance neuronal survival, reduce neuroinflammation, and protect against neurodegenerative conditions such as Alzheimer’s and Parkinson’s disease .
Metabolic Syndrome Management
“SCHEMBL17319551” might play a role in managing metabolic syndrome. It could enhance insulin sensitivity, regulate glucose metabolism, and reduce obesity-related inflammation .
Antimicrobial Activity
Some investigations indicate antimicrobial properties, particularly against bacterial and fungal pathogens. Further research is needed to explore its potential as an antimicrobial agent .
Drug Delivery Systems
Scientists have explored incorporating this compound into drug delivery systems. Its unique structure and properties make it an interesting candidate for targeted drug delivery .
Google Scholar provides access to relevant research articles and studies.
Mechanism of Action
Target of Action
The primary target of SCHEMBL17319551, also known as CCG-4304, is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, and invasion, which are key processes in cancer metastasis .
Mode of Action
CCG-4304 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα12Q231L, Gα13Q226L, RhoA-G14V, and RhoC-G14V . It targets MKL/SRF-dependent transcriptional activation without altering DNA binding . This suggests that CCG-4304 may disrupt Rho signaling through functional inhibition of SRF transcriptional activity .
Biochemical Pathways
The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-4304. This pathway is involved in the regulation of gene expression, cell cycle progression, and cytoskeletal dynamics . By inhibiting this pathway, CCG-4304 can potentially disrupt the processes that contribute to cancer progression .
Result of Action
CCG-4304 has shown activity in several in vitro cancer cell functional assays. It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . Furthermore, CCG-4304 selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375) .
Future Directions
properties
IUPAC Name |
[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O7S3/c1-25-13-8-10(9-14-16(20)18-17(27)28-14)6-7-12(13)26-29(23,24)15-5-3-2-4-11(15)19(21)22/h2-9H,1H3,(H,18,20,27)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXWYPZAAIIAQQ-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methoxy-4-[(E)-(4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-isopropyl-5-isoxazolyl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5122422.png)
![N-(3,4-difluorophenyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinamine](/img/structure/B5122426.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5122432.png)

![4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B5122466.png)
![2-[4-(4-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B5122470.png)
![{4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5122482.png)
![4-(5-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5122484.png)

![diethyl [4-(4-chlorophenoxy)butyl]malonate](/img/structure/B5122502.png)
amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5122513.png)
![N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5122514.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea](/img/structure/B5122526.png)
![diethyl 5-{[4-(4-chlorophenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5122529.png)